Desalkylquazepam

Beschreibung

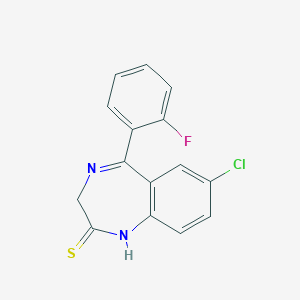

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2S/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFWJQYZZIJGPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167768 | |

| Record name | N-Desmethylquazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1645-32-5 | |

| Record name | N-Desmethylquazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethylquazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Approaches in Research

Strategies for Desmethylated Benzodiazepine (B76468) Synthesis

The fundamental approach to synthesizing 1,4-benzodiazepine (B1214927) derivatives that lack a methyl group at the N-1 position, such as N-desmethyldiazepam (nordazepam), often involves the cyclization of appropriately substituted precursors. wikipedia.org A primary strategy is the condensation of a 2-aminobenzophenone (B122507) derivative with an amino acid or its derivative. wikipedia.org For nordazepam, the synthesis can be achieved starting with 2-amino-5-chlorobenzophenone (B30270) and chloroacetyl chloride. wikipedia.org

Another significant strategy involves the condensation of o-phenylenediamines with ketones, α,β-unsaturated carbonyl compounds, or β-haloketones to form the seven-membered benzodiazepine ring. nih.goviitm.ac.in These reactions are typically catalyzed by acids. nih.goviitm.ac.in While this often yields 1,5-benzodiazepines, modifications to the precursors and reaction conditions allow for the synthesis of the 1,4-benzodiazepine scaffold.

A common industrial process for preparing 1,4-benzodiazepin-2-ones involves the condensation of a 2-(2-haloacylamido)-benzophenone in the presence of hexamethylenetetramine. google.com This method provides a reliable route to the core structure, which can then be further functionalized. The N-1 position remains unsubstituted, yielding the desired N-desmethylated product. google.com Furthermore, N-desmethyldiazepam is itself a significant intermediate metabolite of several other benzodiazepines, including diazepam, prazepam, and pinazepam. nih.gov

Precursor Compounds and Reaction Pathways

The synthesis of N-desmethylated benzodiazepines relies on specific precursor molecules that contain the necessary aromatic and functional group components. The selection of precursors directly dictates the final structure of the benzodiazepine.

A widely documented pathway for N-desmethyldiazepam (nordazepam) begins with 2-amino-5-chlorobenzophenone. This precursor undergoes acylation with chloroacetyl chloride to form a 2-(2-haloacylamido)-benzophenone intermediate. wikipedia.orggoogle.com This intermediate is then cyclized to form the 1,4-benzodiazepin-2-one ring system. An established method for this cyclization uses hexamethylenetetramine in an aqueous alcohol solution, often with an ammonium (B1175870) salt, to facilitate the reaction. google.com

The general reaction pathway can be summarized as:

Amide Formation: Reaction of a substituted 2-aminobenzophenone with a haloacetyl halide to form a 2-(2-haloacylamido)-benzophenone.

Cyclization: Intramolecular condensation of the amide intermediate to form the seven-membered diazepine (B8756704) ring. This step is often facilitated by a reagent like hexamethylenetetramine or ammonia. google.com

Potassium clorazepate (B1175885) is also identified as a precursor, which converts to N-desmethyldiazepam in the body. nih.gov

Below is a table of key precursor compounds and the resulting benzodiazepine structures.

Table 1: Precursor Compounds and Resulting Products| Precursor 1 | Precursor 2 | Resulting Intermediate/Product |

|---|---|---|

| 2-Amino-5-chlorobenzophenone | Chloroacetyl Chloride | 2-(2-Chloroacetamido)-5-chlorobenzophenone |

| 2-(2-Chloroacetamido)-5-chlorobenzophenone | Hexamethylenetetramine | N-Desmethyldiazepam (Nordazepam) |

Methodological Advancements in Benzodiazepine Chemical Synthesis

Recent decades have seen significant advancements in the synthetic chemistry of benzodiazepines, moving towards more efficient, selective, and environmentally benign methods. nih.gov These modern techniques offer improvements over classical approaches that often required harsh conditions or resulted in lower yields. iitm.ac.innih.gov

Catalytic Systems:

Palladium Catalysis: Transition metal catalysis, particularly using palladium, has broadened the synthetic routes to benzodiazepine derivatives. mdpi.com Palladium-catalyzed reactions, such as aza-Michael additions, can be used to construct the diazepine ring with high efficiency and diastereoselectivity. mdpi.com

Solid Acid Catalysts: Heterogeneous catalysts like sulfated zirconia and zeolites (e.g., H-MCM-22) have been employed for the synthesis of 1,5-benzodiazepines. nih.goviitm.ac.in These solid acid catalysts are advantageous because they are often non-toxic, low-cost, and easily recoverable and reusable. iitm.ac.in They can facilitate the condensation of o-phenylenediamines and ketones under mild, often solvent-free, conditions, which simplifies work-up procedures. iitm.ac.inijcce.ac.ir

Innovative Reaction Conditions:

Solvent-Free Synthesis: The use of solid catalysts like silica (B1680970) sulfuric acid allows for the synthesis of 1,5-benzodiazepines under solvent-free conditions at room temperature, offering a green and efficient alternative to traditional methods. ijcce.ac.ir

Combinatorial Synthesis: Solid-phase combinatorial synthesis has emerged as a powerful tool for generating libraries of benzodiazepine-based structures for research and drug discovery. nih.gov

These advancements have led to the development of numerous mild and high-yielding protocols for accessing a wide variety of functionalized benzodiazepines. nih.gov

Table 2: Comparison of Benzodiazepine Synthesis Methodologies

| Methodology | Catalyst/Reagent | Conditions | Key Advantages |

|---|---|---|---|

| Classical Condensation | Hexamethylenetetramine | Reflux in aqueous alcohol | Established industrial process google.com |

| Solid Acid Catalysis | Sulfated Zirconia, H-MCM-22 | Ambient temperature, solvent-free | Reusable catalyst, mild conditions, high yields nih.goviitm.ac.in |

| Palladium Catalysis | Pd(PPh₃)₄ | Toluene, 110 °C | High efficiency and stereoselectivity mdpi.com |

| Solvent-Free Condensation | Silica Sulfuric Acid | Room temperature, solvent-free | Environmentally friendly, simple work-up ijcce.ac.ir |

Metabolic Transformations and Pharmacokinetic Characterization

Pathways of Biotransformation to N-Desmethylquazepam

The biotransformation of quazepam (B1678626) leads to the formation of several metabolites, including its N-desmethylated derivative. This process primarily occurs in the liver and involves a series of complex enzymatic reactions.

The formation of N-desmethylated metabolites from parent compounds like quazepam is a result of oxidative metabolism within the liver's microsomal system. mdpi.com The key reaction is N-dealkylation, a process catalyzed by Cytochrome P450 (CYP450) enzymes. semanticscholar.org

Mechanistically, CYP450-catalyzed N-dealkylation begins with the hydroxylation of the carbon atom on the alkyl group that is directly attached to the nitrogen atom (the α-carbon). semanticscholar.org This creates an unstable hydroxylated intermediate. mdpi.comsemanticscholar.org This intermediate then spontaneously breaks down, yielding the dealkylated metabolite (in this case, N-desmethylquazepam) and an aldehyde. semanticscholar.org N-dealkylation and N-oxidation have been demonstrated to be distinct metabolic pathways. nih.gov

In the specific case of quazepam, it is rapidly metabolized to 2-oxoquazepam (B148692) (OQ). nih.gov This intermediate then undergoes further biotransformation, including N-dealkylation, to form N-desalkyl-2-oxoquazepam (DOQ). nih.gov Studies using rat liver microsomes to compare the metabolism of various benzodiazepines that are precursors to N-desmethyldiazepam (a compound structurally related to N-desmethylquazepam) have shown significant variability in the rates of N-dealkylation. nih.govbohrium.com For instance, the N-dealkylation rate of prazepam was found to be over 17 times faster than that of diazepam, highlighting that the nature of the N-substituent plays a crucial role in the metabolic rate. nih.govbohrium.com

The N-dealkylation of quazepam and its primary metabolite, 2-oxoquazepam, is predominantly mediated by specific isoforms of the cytochrome P450 enzyme system. nih.gov In vitro studies using human liver and intestinal microsomes have identified CYP3A4 as the main enzyme responsible for the metabolic pathways of quazepam. nih.gov

CYP3A4 is the primary catalyst for the conversion of quazepam to 2-oxoquazepam (OQ) and the subsequent N-dealkylation of OQ to N-desalkyl-2-oxoquazepam (DOQ). nih.gov To a lesser extent, CYP2C9 and CYP2C19 are also involved in the metabolism of quazepam. nih.gov The further biotransformation of OQ to DOQ and 3-hydroxy-2-oxoquazepam (HOQ) is mainly handled by CYP3A4 and CYP2C9. nih.gov

The central role of CYP3A4 is supported by inhibition studies. Ketoconazole, a known inhibitor of CYP3A4, competitively inhibits the formation of metabolites from haloperidol, another drug metabolized via N-dealkylation by CYP3A4. nih.gov Similarly, itraconazole (B105839) inhibits the formation of OQ from quazepam. nih.gov In contrast, inhibitors specific to CYP2C9 and CYP2C19 did not inhibit the formation of OQ from quazepam. nih.gov Research on other drugs has shown that multiple CYP isoforms, including CYP1A2, CYP3A4, CYP2C19, and CYP2D6, can be involved in N-dealkylation pathways. nih.gov

Table 1: Cytochrome P450 Isozymes Involved in Quazepam Metabolism

| Parent Compound | Metabolite | Primary CYP Isozyme(s) | Minor CYP Isozyme(s) | Source |

|---|---|---|---|---|

| Quazepam | 2-Oxoquazepam (OQ) | CYP3A4 | CYP2C9, CYP2C19 | nih.gov |

| 2-Oxoquazepam (OQ) | N-Desalkyl-2-oxoquazepam (DOQ) | CYP3A4, CYP2C9 | - | nih.gov |

| 2-Oxoquazepam (OQ) | 3-Hydroxy-2-oxoquazepam (HOQ) | CYP3A4, CYP2C9 | - | nih.gov |

Following oxidative metabolism via the CYP450 system, the resulting metabolites, such as hydroxylated derivatives, undergo Phase II conjugation reactions to become more water-soluble and easily excretable. researchgate.net The primary conjugation pathway for benzodiazepine (B76468) metabolites is glucuronidation. nih.govdroracle.ai

N-desmethylated and hydroxylated metabolites of quazepam, such as 3-hydroxy-2-oxoquazepam, are substrates for UDP-glucuronyltransferase (UGT) enzymes. researchgate.netdroracle.ai This process involves the attachment of a glucuronic acid molecule to the metabolite, typically at a hydroxyl group. droracle.ai For example, the related metabolite oxazepam is metabolized almost entirely by glucuronidation to form an inactive glucuronide metabolite which is then excreted in the urine. droracle.ai The resulting glucuronide conjugates are pharmacologically inactive and are efficiently eliminated from the body via the kidneys. droracle.aiwikipedia.org

Studies on oxazepam have shown that specific UGT isoforms are responsible for this conjugation. researchgate.net This glucuronidation step is crucial for the final clearance of benzodiazepine metabolites from the body. wikipedia.org

Pharmacokinetic Profiles of N-Desmethylated Metabolites

The pharmacokinetic profile of N-desmethylated metabolites is characterized by their rates of clearance, elimination, and extent of binding to plasma proteins.

N-desmethylated benzodiazepine metabolites are known for their long elimination half-lives. wikipedia.orgpatsnap.com For instance, N-desmethyldiazepam has an exceptionally long half-life, ranging from 36 to 200 hours. wikipedia.orgpatsnap.com This prolonged duration is a key feature of its pharmacokinetic profile. patsnap.com

A study involving healthy volunteers who received dipotassium (B57713) clorazepate (B1175885), which is metabolized to N-desmethyldiazepam, reported a mean plasma half-life of 53 hours for this metabolite. nih.gov High concentrations of N-desmethyldiazepam can also impact the clearance of its parent drug, diazepam, through product inhibition, significantly reducing its total plasma clearance. nih.gov The hepatic clearance of diazepam and its metabolites is complex, with studies suggesting it is consistent with the "well-stirred" model of hepatic elimination. nih.gov

Table 2: Pharmacokinetic Parameters of N-Desmethyldiazepam (as a proxy for N-Desmethylated Metabolites)

| Parameter | Mean Value (± SEM) | Unit | Source |

|---|---|---|---|

| Plasma Half-Life (t½) | 53 (± 6) | hours | nih.gov |

| Elimination Coefficient (Kβ) | 0.0147 (± 0.0013) | h⁻¹ | nih.gov |

| Apparent Volume of Distribution (Vβ) | 1.13 (± 0.08) | L/kg | nih.gov |

| Steady-State Concentration (Css) | 884 (± 73) | ng/mL | nih.gov |

Data from a study on healthy volunteers after 14 daily doses of 20 mg dipotassium chlorazepate. nih.gov

N-desmethylated benzodiazepine metabolites exhibit a high degree of binding to plasma proteins, primarily albumin. nih.govnih.gov Research using equilibrium dialysis has shown that N-desmethyldiazepam is extensively bound to plasma proteins. nih.gov

In healthy volunteers, approximately 98% of N-desmethyldiazepam was found to be bound to plasma proteins. nih.gov This high level of protein binding influences the distribution and clearance of the metabolite. The binding of N-desmethyldiazepam is generally considered to be concentration-independent within the typical therapeutic range. nih.gov However, at very high concentrations, a slight increase in the free fraction (unbound drug) can be observed. nih.gov Studies have also indicated that N-desmethyldiazepam and its parent compound, diazepam, likely compete for the same binding sites on plasma albumin. nih.gov In patients with renal disease, the protein binding of N-desmethyldiazepam was slightly lower, at 95%. nih.gov

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| N-Desmethylquazepam | - |

| Quazepam | - |

| 2-Oxoquazepam | OQ |

| N-Desalkyl-2-oxoquazepam | DOQ |

| 3-Hydroxy-2-oxoquazepam | HOQ |

| N-Desmethyldiazepam | DMD |

| Diazepam | DZP |

| Prazepam | PZP |

| Halazepam | HZP |

| Pinazepam | PIN |

| Oxazepam | - |

| Temazepam | - |

| Chlordiazepoxide | - |

| Clorazepate | - |

| Medazepam | - |

| Ketoconazole | - |

| Itraconazole | - |

| Perphenazine | - |

| Haloperidol | - |

Distribution Patterns in Biological Systems

N-Desmethylquazepam exhibits extensive distribution throughout the body, a characteristic influenced by its high lipid solubility and significant binding to plasma proteins. Its ability to cross physiological barriers, including the blood-brain barrier and the placenta, is a critical aspect of its pharmacokinetic profile.

Plasma Protein Binding

N-Desmethylquazepam is highly bound to plasma proteins, primarily albumin. In healthy individuals, the bound fraction is approximately 98%. nih.gov However, this binding can be altered by various physiological and pathological conditions. For instance, in patients with renal disease, the protein binding of N-desmethyldiazepam is reduced, with the bound fraction decreasing to about 95%. nih.gov Studies have also shown that the free fraction of the compound can increase when concentrations exceed typical therapeutic ranges, and that it competes for the same binding sites on plasma albumin as its parent compound, diazepam. nih.gov

Table 1: Plasma Protein Binding of N-Desmethylquazepam

| Population | Percentage Bound to Plasma Proteins | Source |

|---|---|---|

| Healthy Volunteers | ~98% | nih.gov |

| Patients with Renal Disease | ~95% | nih.gov |

Tissue and Organ Distribution

The lipophilic nature of N-Desmethylquazepam facilitates its distribution into various tissues. It has been detected in the brain and adrenal glands of rats. nih.gov Research has also identified its presence in the brains of a wide range of species, from salmon and frogs to cats, dogs, and humans, suggesting a broad distribution pattern across the animal kingdom. nih.gov

Furthermore, N-Desmethylquazepam can cross the placental barrier. nih.govnih.gov Following administration of its precursor, pinazepam, to pregnant women at term, N-desmethyldiazepam was consistently detected in the plasma from the umbilical cord vein. nih.gov Its concentration in the cord vein plasma surpassed that in the maternal plasma within one to two hours after administration of the parent drug. nih.gov Studies in pregnant rabbits have also shown that N-desmethyldiazepam rapidly crosses the placenta and distributes into fetal tissues. nih.gov

Table 2: Observed Distribution of N-Desmethylquazepam in Biological Systems

| Biological System | Finding | Species Studied | Source |

|---|---|---|---|

| Central Nervous System | Detected in brain tissue. | Rat, Salmon, Frog, Cat, Dog, Deer, Bovine, Human | nih.govnih.gov |

| Adrenal Glands | Detected in adrenal tissue. | Rat | nih.gov |

| Maternal-Fetal Exchange | Crosses the placental barrier and is found in fetal circulation. | Human, Rabbit | nih.govnih.gov |

| Breast Milk | Little N-desmethyldiazepam was excreted in breast milk. | Human | nih.gov |

Factors Modulating Metabolic Rates and Clearance

The metabolism and clearance of N-Desmethylquazepam are not uniform across all individuals and can be significantly influenced by a range of factors, most notably age and hepatic function. wikipedia.orgnih.govcapes.gov.br

Age-Related Variations

Age is a significant determinant of N-Desmethylquazepam's pharmacokinetics. nih.gov Studies comparing elderly and young subjects have revealed substantial differences in its elimination half-life, volume of distribution, and clearance. nih.govresearchgate.net The elimination half-life of N-desmethyldiazepam is notably prolonged in older individuals. nih.govresearchgate.net For example, one study reported a mean half-life of 80 hours in the elderly compared to 40 hours in the young. researchgate.net

The volume of distribution is also larger in the elderly. nih.gov This age-related change may differ between sexes; in men, the elimination half-life tends to increase with age, while this correlation is not observed in women. nih.gov Conversely, the clearance of unbound N-desmethyldiazepam is generally greater in women than in men and tends to decline with age in men but not in women. nih.gov These age-related pharmacokinetic changes suggest a slower elimination process in the elderly, which can lead to delayed accumulation with repeated administration. researchgate.net

Table 3: Age-Related Pharmacokinetic Variations of N-Desmethylquazepam

| Pharmacokinetic Parameter | Young Subjects (21-33 years) | Elderly Subjects (61-78 years) | Source |

|---|---|---|---|

| Elimination Half-Life | ~40 hours | ~80 hours | researchgate.net |

| Volume of Distribution (Unbound) | Generally smaller | Generally larger | nih.gov |

| Clearance (Unbound) | Declines with age in men | Greater in women than men across all ages | nih.gov |

Hepatic Function Studies

As with all benzodiazepines, the liver is the primary site of metabolism for N-Desmethylquazepam. aliem.com Its formation from parent compounds like diazepam is mediated by cytochrome P450 (CYP) enzymes in the liver, specifically isoforms from the CYP3A family and CYP2C19 (S-mephenytoin hydroxylase). nih.govnih.gov The subsequent metabolism of N-Desmethylquazepam itself, which involves hydroxylation to form active metabolites like oxazepam, is also dependent on hepatic enzymatic activity before final glucuronidation and excretion. wikipedia.org

Consequently, impaired liver function, such as in patients with liver disease or cirrhosis, can significantly alter the pharmacokinetics of N-Desmethylquazepam. wikipedia.orgnih.gov Liver disease can lead to a marked reduction in the clearance of benzodiazepines that undergo oxidative metabolism. nih.govyoutube.com For chlordesmethyldiazepam, a closely related compound, patients with liver disease showed an elimination half-life almost double that of healthy controls (395 vs. 204 hours) and a substantially reduced total clearance. nih.gov This was attributed to a marked reduction in the intrinsic metabolic capacity of the liver. nih.gov These findings underscore the critical role of hepatic function in the elimination of N-Desmethylquazepam and related compounds.

Preclinical Pharmacodynamic Research and in Vitro/in Vivo Models

In Vitro Functional Assays and Electrophysiological Characterization

The mechanism of action for N-Desmethylquazepam, like other benzodiazepines, involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. drugbank.com Benzodiazepines bind to a specific site on the GABA-A receptor, which is distinct from the GABA binding site itself. nih.gov This binding enhances the effect of the inhibitory neurotransmitter GABA, increasing the frequency of the receptor's chloride channel opening. mdpi.com The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, causing a calming or depressant effect on the central nervous system. nih.govnih.gov

In vitro studies reveal important distinctions in receptor affinity between N-Desmethylquazepam and its parent compound. While quazepam (B1678626) and its other major metabolite, 2-oxoquazepam (B148692), show high selectivity for the α1 subunit-containing GABA-A receptors, N-Desmethylquazepam is characterized by its non-selective binding. wikipedia.orgnih.gov It binds unselectively to both type 1 and type 2 GABA-A receptors. wikipedia.org This broader binding profile suggests a more generalized interaction with the GABA-A receptor system compared to its precursors.

Electrophysiological techniques, such as patch-clamp recording, are standard methods for characterizing the functional effects of compounds on ion channels like the GABA-A receptor. nih.govmoleculardevices.com These assays directly measure the flow of ions across the cell membrane in response to neurotransmitters and modulators. For benzodiazepines, these studies typically demonstrate an increase in the frequency of GABA-induced channel openings. mdpi.com While N-Desmethylquazepam is understood to operate through this mechanism, specific public-domain electrophysiological data characterizing its precise modulatory effect on GABA-induced currents is not extensively detailed in the reviewed literature.

| Compound | Target | Binding Profile | Functional Effect |

|---|---|---|---|

| N-Desmethylquazepam | GABA-A Receptor | Non-selective for type 1 and type 2 subtypes. wikipedia.org | Positive allosteric modulation, enhancing GABA-ergic inhibition. drugbank.com |

Animal Models for Investigating Central Nervous System Modulation

Preclinical animal models are essential for evaluating the in vivo effects of compounds on the central nervous system, such as anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. nih.gov N-Desmethylquazepam is known to exert CNS depressant activity. drugbank.comnih.gov

Standard behavioral assays used to investigate these effects in rodents include:

The Elevated Plus-Maze (EPM): This model is widely used to assess anxiety-related behavior. nih.gov Anxiolytic compounds typically increase the time rodents spend in the open, elevated arms of the maze compared to the enclosed arms. nih.govnih.gov

Locomotor Activity Tests: These tests measure spontaneous movement in an open field to assess for sedative effects, where a reduction in activity can indicate sedation.

Anticonvulsant Models: The ability of a compound to protect against chemically or electrically induced seizures in rodents is a key indicator of anticonvulsant potential.

| Animal Model | Assessed CNS Effect | General Principle |

|---|---|---|

| Elevated Plus-Maze | Anxiolytic Activity | Measures the conflict between the rodent's tendency to explore a novel environment and its aversion to open, elevated spaces. nih.gov |

| Open Field Test | Sedation / Locomotor Activity | Tracks movement patterns and total distance traveled in a novel arena. |

| Pentylenetetrazol (PTZ) Seizure Test | Anticonvulsant Activity | Evaluates the ability of a compound to prevent or delay the onset of seizures induced by a chemical convulsant. |

Comparative Preclinical Studies of N-Desmethylquazepam and Related Benzodiazepine (B76468) Metabolites

The most notable pharmacodynamic distinction lies in their receptor selectivity. Quazepam and 2-oxoquazepam are relatively unique among benzodiazepines for their high affinity for the α1-subunit-containing GABA-A receptors, which are thought to primarily mediate sedative and hypnotic effects. wikipedia.orgnih.gov In contrast, N-Desmethylquazepam binds non-selectively, affecting a broader range of GABA-A receptor subtypes. wikipedia.org

| Compound | GABA-A Receptor Selectivity | Mean Elimination Half-Life |

|---|---|---|

| Quazepam (Parent Drug) | High selectivity for α1 subtype. wikipedia.org | ~39 hours. drugbank.comfda.gov |

| 2-Oxoquazepam (Metabolite) | High selectivity for α1 subtype. wikipedia.org | ~39 hours. drugbank.comfda.gov |

| N-Desmethylquazepam (Metabolite) | Non-selective for type 1 and type 2 subtypes. wikipedia.org | ~73 hours. drugbank.comfda.gov |

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating N-Desmethylquazepam from other co-existing compounds in research samples, enabling its specific detection and quantification. Various chromatographic techniques, often coupled with mass spectrometry, are utilized depending on the sample type and research objectives. cfsre.orgresearchgate.netresearchgate.netbrjac.com.brresearchgate.netnih.govnih.govjfda-online.comannexpublishers.comresearchgate.netmdpi.comsci-hub.senih.govresearchgate.netresearchgate.netnih.govthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of benzodiazepines, including N-Desmethylquazepam. cfsre.orgresearchgate.netnih.govnih.govresearchgate.netnih.govnih.gov GC-MS offers high sensitivity and specificity, making it suitable for identifying and quantifying these compounds in various matrices. nih.gov For benzodiazepines, including N-desmethyldiazepam (a related compound often analyzed by similar methods), GC-MS methods have been developed and validated for detection and determination in human materials. nih.gov Derivatization may sometimes be required for GC-MS analysis of benzodiazepines to enhance volatility and improve chromatographic behavior, although methods without derivatization have also been explored. researchgate.netnist.gov

A gas chromatographic method has been specifically developed for the simultaneous quantification of quazepam (B1678626) and its main metabolites, including N-desmethylquazepam, in plasma. researchgate.net This method involves analysis by electron-capture detection on a CP-Sil 5 WSCOT capillary column. researchgate.net GC-MS has also been employed for the identification of N-Desalkylquazepam (N-Desmethylquazepam) in new psychoactive substance (NPS) samples in forensic science research. cfsre.org

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is extensively used for the analysis of benzodiazepines due to their polarity and non-volatility, which can make GC analysis challenging without derivatization. researchgate.net LC-MS/MS and LC-QTOF-MS offer enhanced sensitivity, selectivity, and the ability to analyze a wide range of benzodiazepines and their metabolites in complex biological matrices. cfsre.orgresearchgate.netresearchgate.netbrjac.com.brresearchgate.netnih.govnih.govjfda-online.comresearchgate.netmdpi.comnih.govresearchgate.netnih.govthermofisher.com

Research has utilized LC-QTOF-MS for the comprehensive analytical characterization and identification of N-Desalkylquazepam (N-Desmethylquazepam). cfsre.org LC-MS/MS methods have been developed for the analysis of benzodiazepines in various biological fluids like oral fluid and urine, often as part of broader panels including related compounds like nordiazepam. researchgate.netjfda-online.com A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been reported for the analysis of N-desmethylquazepam in urine. researchgate.net LC-MS/MS is considered a gold standard in therapeutic monitoring and forensic toxicology for its sensitivity and specificity in analyzing benzodiazepines in serum and other matrices. brjac.com.brnih.gov Rapid resolution liquid chromatography-tandem mass spectrometry (RRLC-MS/MS) has also been applied for the simultaneous quantification of multiple benzodiazepines and related substances in urine, offering rapid analysis and enhanced sensitivity. jfda-online.com

Sample Preparation Strategies for Biological Matrices (e.g., Extraction Methods)

Method Validation and Performance Parameters in Research (e.g., Sensitivity, Selectivity, Linearity, Accuracy, Precision, Limits of Detection/Quantification)

Method validation is essential in research to ensure that analytical methods for N-Desmethylquazepam are reliable, accurate, and fit for their intended purpose. nih.govcertified-laboratories.comopenresearchlibrary.orgamazonaws.com Key validation parameters assessed include sensitivity, selectivity (or specificity), linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.govresearchgate.netcertified-laboratories.comopenresearchlibrary.orgamazonaws.com

Selectivity/specificity ensures that the method can uniquely identify and quantify the target analyte without interference from other substances in the sample matrix. certified-laboratories.com Linearity refers to the method's ability to produce results directly proportional to the analyte concentration over a defined range. certified-laboratories.comamazonaws.com The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. certified-laboratories.comamazonaws.com Accuracy measures how close the experimental results are to the true value, and precision indicates the reproducibility of the results under the same conditions. certified-laboratories.comamazonaws.com

For the GC method developed for quazepam and its metabolites, including N-desmethylquazepam, in plasma, intra- and inter-day precision and accuracy were reported to be better than 10%, even near the detection limit. researchgate.net Linearity was found to be satisfactory over a range of 0.2 to 60-70 ng/ml. researchgate.net The detection limit for N-desmethylquazepam using this method was estimated at 0.2 ng/ml. researchgate.net

In broader benzodiazepine (B76468) analysis using techniques like LC-MS/MS, method validation studies for panels including related compounds like nordiazepam have reported satisfactory results for parameters such as selectivity, linearity, matrix effect, recovery, process efficiency, intra- and inter-assay precision, accuracy, LODs, and LOQs. researchgate.netnih.govnih.govthermofisher.com For instance, LC-MS/MS methods for benzodiazepines in serum have shown relative standard deviations for intra- and inter-day precision typically below 10% and recovery ranges between 95% and 109% for various analytes. brjac.com.br Linearity ranges vary depending on the specific analyte and method, with examples including ranges from 10.0 to 160.0 ng/mL or 100.0 to 5,000.0 ng/mL for different benzodiazepines. brjac.com.br LODs and LOQs are determined based on signal-to-noise ratios or statistical methods and vary depending on the analyte, matrix, and specific method parameters. researchgate.netnih.govnih.govsci-hub.senih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying N-Desmethylquazepam in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard. Ensure retention time alignment with reference standards (e.g., Cayman Chemical Batch 0669380-2) and match mass spectral fragmentation patterns for confirmation. Validate methods using spiked plasma/serum samples to assess recovery rates (≥85%) and limit of quantification (LOQ ≤ 1 ng/mL) .

- Experimental Design : Include internal standards (e.g., deuterated analogs) to control matrix effects. Calibration curves should span 1–200 ng/mL with R² ≥ 0.99 .

Q. What are the primary metabolic pathways of N-Desmethylquazepam, and how can they be studied in vitro?

- Methodology : Use human liver microsomes (HLMs) or hepatocyte models to assess phase I metabolism. Monitor metabolites via LC-MS/MS after incubation with NADPH-regenerating systems. Key enzymes (e.g., CYP3A4/5) can be identified using selective inhibitors (e.g., ketoconazole). Compare results to known benzodiazepine pathways, such as diazepam’s N-demethylation .

- Data Interpretation : Quantify metabolite formation rates (pmol/min/mg protein) and calculate kinetic parameters (Km, Vmax) .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of N-Desmethylquazepam?

- Methodology : Adhere to ICH guidelines for bioanalytical method validation (precision ≤15%, accuracy 85–115%). Document reagent sources (e.g., Sigma-Aldrylch for solvents), equipment calibration logs, and sample storage conditions (−80°C, ≤3 freeze-thaw cycles). Use standardized protocols for animal/human dosing (e.g., mg/kg body weight) and sampling intervals .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between in vitro receptor binding data and in vivo efficacy for N-Desmethylquazepam?

- Methodology : Conduct competitive binding assays (e.g., radioligand displacement using [³H]-flunitrazepam) at physiologically relevant concentrations (nM–μM). Pair with in vivo behavioral tests (e.g., elevated plus maze for anxiolytic effects) in rodent models. Adjust for protein binding differences (e.g., plasma vs. brain tissue) using equilibrium dialysis .

- Analysis : Apply allosteric modulation models to explain discrepancies between binding affinity (Ki) and functional potency (EC50) .

Q. How should false discovery rates (FDRs) be controlled in metabolomic studies of N-Desmethylquazepam’s derivatives?

- Methodology : Use the Benjamini-Hochberg procedure to adjust p-values for multiple comparisons (e.g., 20+ metabolites). Set FDR threshold at ≤5%. Validate findings with orthogonal techniques (e.g., NMR for structural confirmation) .

- Statistical Design : Predefine primary endpoints (e.g., parent compound clearance) and secondary endpoints (e.g., metabolite ratios) to minimize Type I errors .

Q. What systematic review frameworks are suitable for synthesizing conflicting data on N-Desmethylquazepam’s neuropharmacological effects?

- Methodology : Follow PRISMA guidelines to screen studies (PubMed/Embase keywords: “N-Desmethylquazepam” AND “GABA-A receptor”). Extract data using piloted forms; assess bias via Cochrane Risk of Tool. Perform meta-analyses on dose-response relationships using random-effects models .

- Conflict Resolution : Stratify by study type (e.g., preclinical vs. clinical) and quantify heterogeneity (I² statistic). Discuss methodological variability (e.g., dosing regimens, assay sensitivity) .

Methodological Tables

Table 1 : Key Parameters for LC-MS/MS Validation of N-Desmethylquazepam

| Parameter | Requirement | Reference |

|---|---|---|

| Linearity Range | 1–200 ng/mL | |

| LOQ | ≤1 ng/mL | |

| Intra-day Precision | ≤15% RSD | |

| Matrix Effect | 85–115% recovery |

Table 2 : Common Metabolic Enzymes for N-Desmethylquazepam

| Enzyme | Role | Inhibitor |

|---|---|---|

| CYP3A4 | Primary oxidation | Ketoconazole |

| UGT2B15 | Glucuronidation | Atazanavir |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.